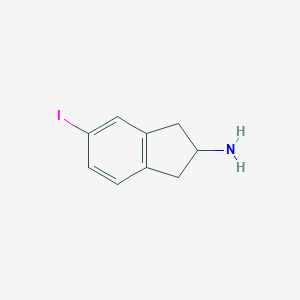

5-Iodo-2-aminoindane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPYCDDPGNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927643 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132367-76-1 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132367-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-IODO-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-aminoindane (5-IAI): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of p-iodoamphetamine, recognized for its activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 5-IAI. The document includes tabulated data for its chemical and physical properties, a step-by-step experimental procedure for its synthesis, and a visualization of its proposed signaling pathway. This guide is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical Structure and Properties

This compound, systematically named 5-iodo-2,3-dihydro-1H-inden-2-amine, is a derivative of 2-aminoindane.[1][2] Its structure is characterized by an indane framework, which consists of a benzene ring fused to a cyclopentane ring.[1] An iodine atom is substituted at the 5th position of the aromatic ring, and an amino group is attached to the 2nd position of the five-membered ring.[1] This rigid structure is of interest in medicinal chemistry as it restricts conformational flexibility, allowing for more specific interactions with biological targets.[1]

Chemical and Physical Data

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine | [2] |

| Synonyms | 5-IAI, 5-Iodo-2-aminoindan | [3] |

| Molecular Formula | C₉H₁₀IN | [3] |

| Molar Mass | 259.09 g/mol | [3] |

| CAS Number | 132367-76-1 | [3] |

| Appearance | White powder (HCl salt) | [2] |

| Melting Point | 299-301 °C (HCl salt) | [2] |

| Molecular Formula (HCl) | C₉H₁₀IN · HCl | [2] |

| Molar Mass (HCl) | 295.55 g/mol | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 2-aminoindan. This multi-step synthesis involves the protection of the amino group, followed by electrophilic iodination, and subsequent deprotection to yield the final product.

Synthesis Pathway

References

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forendex.southernforensic.org [forendex.southernforensic.org]

- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-aminoindane: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-iodo-2-aminoindane, a valuable research chemical and building block in medicinal chemistry. The focus of this document is to detail the necessary starting materials and provide step-by-step experimental protocols for the most common synthetic pathways. All quantitative data has been summarized in structured tables for easy comparison, and key workflows are visualized using diagrams to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a derivative of 2-aminoindane and is structurally related to several psychoactive compounds. Its rigid structure makes it a valuable tool in pharmacological research, particularly in the study of serotonin and dopamine neurotransmitter systems. The synthesis of this compound can be achieved through various pathways, primarily starting from (S)-phenylalanine or 2-aminoindane. This guide will explore these methods in detail.

Synthetic Pathway 1: Starting from (S)-Phenylalanine

A common and stereospecific route to (S)-5-iodo-2-aminoindane begins with the readily available chiral starting material, (S)-phenylalanine. This multi-step synthesis involves protection of the amino group, iodination of the aromatic ring, intramolecular Friedel-Crafts cyclization to form the indanone core, followed by two reduction steps and final deprotection.[1]

Experimental Protocol

Step 1: N-Trifluoroacetylation of (S)-Phenylalanine

To a solution of (S)-phenylalanine in a suitable solvent, trifluoroacetic anhydride is added to protect the amino group as a trifluoroacetamide. This protecting group is stable under the conditions of the subsequent iodination and cyclization reactions.

Step 2: Iodination of N-Trifluoroacetyl-(S)-phenylalanine

The aromatic ring of the protected phenylalanine is iodinated at the para position. This is typically achieved using a mixture of iodine and a strong oxidizing agent, such as potassium iodate, in an acidic medium like acetic acid.[1]

Step 3: Intramolecular Friedel-Crafts Cyclization

The N-trifluoroacetyl-4-iodo-(S)-phenylalanine is then cyclized to form the corresponding indanone derivative. This intramolecular Friedel-Crafts acylation is generally promoted by a strong acid catalyst.

Step 4: Reduction of 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-one

The ketone functionality of the indanone is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[1]

Step 5: Reduction of 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol

The final reduction of the hydroxyl group to afford the indane scaffold is accomplished using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.[1]

Step 6: Deprotection of the Amino Group

The trifluoroacetyl protecting group is removed by basic hydrolysis, typically using potassium carbonate in a protic solvent, to yield the final product, (S)-5-iodo-2-aminoindane.[1] The product is often converted to its hydrochloride salt for improved stability and handling.[1]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | (S)-Phenylalanine | Trifluoroacetic anhydride | N-Trifluoroacetyl-(S)-phenylalanine | >90 |

| 2 | N-Trifluoroacetyl-(S)-phenylalanine | I₂, KIO₄, Acetic acid, Sulfuric acid | N-Trifluoroacetyl-4-iodo-(S)-phenylalanine | 70-80 |

| 3 | N-Trifluoroacetyl-4-iodo-(S)-phenylalanine | Strong acid catalyst (e.g., TFAA, PPA) | 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-one | 60-70 |

| 4 | 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-one | Sodium borohydride | 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol | >90 |

| 5 | 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol | Triethylsilane, Boron trifluoride etherate | N-Trifluoroacetyl-5-iodo-2-aminoindane | 80-90 |

| 6 | N-Trifluoroacetyl-5-iodo-2-aminoindane | Potassium carbonate, Methanol/Water | (S)-5-Iodo-2-aminoindane | >90 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthetic Workflow Diagram

Caption: Synthetic pathway of this compound from (S)-Phenylalanine.

Synthetic Pathway 2: Starting from 2-Aminoindane

An alternative approach to this compound involves the direct iodination of 2-aminoindane. This method is more direct but may yield a mixture of isomers, requiring careful purification. To control the regioselectivity, the amino group is typically protected prior to the iodination step.

Experimental Protocol

Step 1: N-Trifluoroacetylation of 2-Aminoindane

2-Aminoindane is reacted with trifluoroacetic anhydride to form N-trifluoroacetyl-2-aminoindane. This protection step deactivates the amino group and directs the subsequent iodination to the aromatic ring.

Step 2: Iodination of N-Trifluoroacetyl-2-aminoindane

The protected 2-aminoindane is then subjected to electrophilic iodination. A common iodinating agent is N-iodosuccinimide (NIS) in a suitable solvent. This reaction typically yields a mixture of 4-iodo and 5-iodo isomers, with the 5-iodo isomer being the major product. The isomers can be separated by column chromatography.

Step 3: Deprotection of the Amino Group

The trifluoroacetyl group is removed from the purified 5-iodo-N-trifluoroacetyl-2-aminoindane by basic hydrolysis, for instance, with potassium carbonate in methanol and water, to afford this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 2-Aminoindane | Trifluoroacetic anhydride | N-Trifluoroacetyl-2-aminoindane | >95 |

| 2 | N-Trifluoroacetyl-2-aminoindane | N-Iodosuccinimide (NIS) | 5-Iodo-N-trifluoroacetyl-2-aminoindane | 50-60 (after separation) |

| 3 | 5-Iodo-N-trifluoroacetyl-2-aminoindane | Potassium carbonate, Methanol/Water | This compound | >90 |

Note: Yields are approximate and can vary based on reaction scale and optimization. The yield for step 2 represents the isolated yield of the desired 5-iodo isomer.

Synthetic Workflow Diagram

Caption: Synthetic pathway of this compound from 2-Aminoindane.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of starting material often depending on the desired stereochemistry and the scale of the synthesis. The route starting from (S)-phenylalanine offers excellent stereocontrol, yielding the enantiomerically pure product. The pathway beginning with 2-aminoindane provides a more direct but potentially less selective approach. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product with high purity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Iodo-2-aminoindane on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analog of p-iodoamphetamine that exhibits significant interaction with the serotonin transporter (SERT).[1][2] Primarily recognized as a potent serotonin releasing agent, its mechanism of action involves a substrate-like interaction with SERT, leading to non-exocytotic release of serotonin.[3][4] This guide provides a detailed examination of the molecular interactions, pharmacological profile, and experimental methodologies used to characterize the effects of 5-IAI on SERT.

Introduction

This compound is a psychoactive substance that has been identified in the recreational drug market and is known for producing effects similar to MDMA.[2][3] Its rigid chemical structure, a derivative of 2-aminoindane, makes it a valuable tool for probing the structure-activity relationships of monoamine transporters.[1] Understanding its precise mechanism of action on the serotonin transporter is crucial for both elucidating the fundamental processes of serotonin transport and for the development of novel therapeutics targeting the serotonergic system. This document synthesizes the available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying mechanisms.

Pharmacological Profile: Interaction with Monoamine Transporters

5-IAI demonstrates a significant affinity for the serotonin transporter and functions as a potent inhibitor of serotonin reuptake. Its primary mechanism is not merely blocking the transporter, as seen with selective serotonin reuptake inhibitors (SSRIs), but acting as a substrate that induces reverse transport, or efflux, of serotonin.[3][4]

Quantitative Data

The following table summarizes the key pharmacological parameters of 5-IAI in relation to monoamine transporters.

| Parameter | Transporter | Value | Species/System | Reference |

| IC₅₀ (Uptake Inhibition) | SERT | ~75% as potent as p-chloroamphetamine (PCA) | Rat brain cortical synaptosomes | [1] |

| Selectivity | SERT | Selective for serotonin markers | Rat brain | [1] |

Mechanism of Action at the Serotonin Transporter

The action of 5-IAI as a serotonin releasing agent is a multi-step process that involves its recognition and transport by SERT. This substrate-like behavior is characteristic of amphetamine derivatives and other releasing agents.

-

Binding and Transport: 5-IAI binds to the outward-facing conformation of SERT and is transported into the neuron, similar to the endogenous substrate, serotonin.

-

Disruption of Vesicular Storage: Once inside the neuron, 5-IAI can disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentrations.

-

Transporter Reversal: The elevated cytosolic serotonin, combined with the presence of 5-IAI, promotes a conformational change in SERT to an inward-facing state. This facilitates the reverse transport of serotonin from the cytoplasm into the synaptic cleft.[4]

This carrier-mediated exchange is a non-exocytotic process, meaning it does not depend on the typical synaptic vesicle fusion process for neurotransmitter release.[4]

Signaling Pathways and Logical Relationships

Experimental Protocols

The characterization of 5-IAI's effects on SERT relies on established in vitro and in vivo neuropharmacological assays.

[³H]-Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay is fundamental for determining the potency of a compound in inhibiting serotonin reuptake.

-

Objective: To measure the concentration of 5-IAI required to inhibit 50% of the specific uptake of radiolabeled serotonin ([³H]-5-HT) into isolated nerve terminals (synaptosomes).

-

Methodology:

-

Synaptosome Preparation: Cortical tissue from rat brains is homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of 5-IAI or a vehicle control.

-

Uptake Initiation: [³H]-5-HT is added to the mixture to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which represents the amount of [³H]-5-HT taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value is calculated.

-

Experimental Workflow Diagram

Caption: Workflow for a [³H]-Serotonin uptake inhibition assay.

Neurochemical Effects and Selectivity

Studies in rats have shown that 5-IAI is selective for the serotonin system.[1] At doses that significantly impact serotonin markers, it does not produce changes in catecholamine (dopamine and norepinephrine) or their metabolite levels.[1] This selectivity is a key feature of its pharmacological profile. However, it is important to note that while it is a potent serotonin releasing agent, it appears to be less neurotoxic than related compounds like p-iodoamphetamine (PIA).[1] A high dose of 5-IAI resulted in only a modest decrease in serotonin markers compared to a more significant reduction caused by PIA.[1]

Conclusion

This compound acts as a selective serotonin releasing agent by interacting with the serotonin transporter in a substrate-like manner. This leads to carrier-mediated reverse transport of serotonin, increasing its concentration in the synaptic cleft. Its rigid structure and selectivity for the serotonin system make it a compound of significant interest for neuropharmacological research. The experimental protocols outlined in this guide provide a framework for the continued investigation of 5-IAI and other novel psychoactive substances targeting monoamine transporters. Further research is warranted to fully elucidate its binding kinetics, downstream signaling effects, and the structural determinants of its interaction with the serotonin transporter.

References

- 1. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 5-Iodo-2-aminoindane (5-IAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analog of p-iodoamphetamine that has been identified as a research chemical and a novel psychoactive substance.[1] This technical guide provides an in-depth overview of the pharmacological profile of 5-IAI, consolidating available data on its mechanism of action, receptor binding affinities, and in vitro and in vivo effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and monoaminergic signaling.

Introduction

5-IAI emerged in the recreational drug market in the early 2010s as a purported substitute for MDMA.[2] Structurally, it is a derivative of 2-aminoindane, which constrains the ethylamine side chain of amphetamine-like compounds.[2] This structural rigidity has made it a compound of interest for structure-activity relationship studies. Developed in the 1990s by a team led by David E. Nichols at Purdue University, 5-IAI was initially investigated for its potential as a non-neurotoxic analog of p-iodoamphetamine (PIA).[1] This guide synthesizes the current understanding of 5-IAI's pharmacology, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

5-IAI primarily acts as a monoamine transporter inhibitor and releasing agent, with a preference for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine transporter (DAT).[3] This profile is consistent with its classification as an entactogen, producing effects that are subjectively similar to MDMA.[2] In addition to its effects on monoamine transporters, 5-IAI also exhibits affinity for several serotonin receptor subtypes, which may contribute to its distinct pharmacological effects compared to other entactogens like MDMA.[4]

Signaling Pathway of 5-IAI at the Synapse

Caption: Proposed mechanism of 5-IAI at a monoaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-IAI's interaction with monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Inhibition and Release

| Transporter | Inhibition (IC50, nM) | Release (EC50, nM) |

| SERT | 251 ± 39 | 128 ± 10 |

| NET | 433 ± 60 | 5,530 ± 1,010 |

| DAT | 2,438 ± 213 | 1,021 ± 136 |

Data extracted from Simmler et al., 2014.

Table 2: Serotonin Receptor Binding Affinities

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1A | 1,840 ± 150 |

| 5-HT2A | 2,670 ± 230 |

| 5-HT2C | >10,000 |

Data extracted from Simmler et al., 2014.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the pharmacological profile of 5-IAI.

Radioligand Binding Assays for Serotonin Receptors

These assays determine the affinity of 5-IAI for specific serotonin receptor subtypes.

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Binding Assay:

-

Assays are performed in 96-well plates.

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) and varying concentrations of 5-IAI.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

-

Data Analysis:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vitro Monoamine Transporter Uptake and Release Assays

These experiments assess the ability of 5-IAI to inhibit the reuptake of monoamines and to induce their release.

-

Cell Culture:

-

HEK 293 cells stably expressing the human SERT, DAT, or NET are used.

-

-

Uptake Inhibition Assay:

-

Cells are pre-incubated with varying concentrations of 5-IAI.

-

A radiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine) is added, and uptake is allowed to proceed for a short period.

-

Uptake is terminated by washing with ice-cold buffer.

-

The amount of radiolabel accumulated inside the cells is measured by scintillation counting.

-

IC50 values for uptake inhibition are calculated.

-

-

Release Assay:

-

Cells are preloaded with a radiolabeled monoamine.

-

After washing to remove excess radiolabel, cells are incubated with varying concentrations of 5-IAI.

-

The amount of radioactivity released into the supernatant is measured at specific time points.

-

EC50 values for monoamine release are determined.

-

Caption: General experimental workflow for characterizing 5-IAI.

In Vivo Drug Discrimination Studies

These studies in animal models are used to assess the subjective effects of 5-IAI.

-

Animals:

-

Male Sprague-Dawley rats are typically used.

-

-

Training:

-

Rats are trained to discriminate between an intraperitoneal injection of a known drug (e.g., MDMA) and saline in a two-lever operant conditioning chamber.

-

Pressing one lever after receiving the drug results in a food reward, while pressing the other lever after receiving saline results in a reward.

-

-

Testing:

-

Once the rats have learned to reliably discriminate between the drug and saline, they are tested with various doses of 5-IAI.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis:

-

Full substitution is considered to have occurred if a dose of 5-IAI results in a high percentage (typically >80%) of responding on the drug-appropriate lever.

-

Neurotoxicity Assessment

These studies evaluate the potential for 5-IAI to cause long-term damage to serotonergic neurons.

-

Animals and Dosing:

-

Rats are administered a high dose of 5-IAI (e.g., 40 mg/kg, subcutaneously).

-

-

Tissue Collection and Analysis:

-

One week after drug administration, the animals are euthanized, and brain regions such as the cortex and hippocampus are dissected.

-

Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are measured using high-performance liquid chromatography (HPLC).

-

The density of serotonin transporter sites is determined by radioligand binding assays on brain tissue homogenates using a specific SERT radioligand like [3H]paroxetine.

-

-

Data Analysis:

Discussion and Conclusion

The pharmacological profile of 5-IAI indicates that it is a potent serotonin and norepinephrine releasing agent and reuptake inhibitor, with weaker effects on the dopamine system.[3] Its ability to substitute for MDMA in drug discrimination studies suggests that it produces similar subjective effects in animals.[1] Notably, early research suggested that 5-IAI is less neurotoxic to serotonin neurons than its amphetamine analog, p-iodoamphetamine, and MDMA.[1] However, its affinity for 5-HT receptors, particularly the 5-HT2A receptor, may contribute to a different spectrum of behavioral effects compared to MDMA, potentially including hallucinogen-like properties.[4]

The data presented in this guide provide a solid foundation for further research into the therapeutic potential and abuse liability of 5-IAI and related aminoindane derivatives. The detailed experimental protocols offer a starting point for researchers wishing to replicate or expand upon these findings. Future studies should aim to further elucidate the role of 5-HT receptor interactions in the overall pharmacological effects of 5-IAI and to conduct more comprehensive long-term neurotoxicity assessments.

Caption: Structural and functional relationships of 5-IAI.

References

5-Iodo-2-aminoindane: A Technical Overview for Researchers

IUPAC Nomenclature and Chemical Identity

Chemical and Physical Properties

The key chemical and physical properties of 5-Iodo-2-aminoindane are summarized in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference(s) |

| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine | [3][6] |

| Synonyms | 5-IAI, 5-iodo-2-aminoindan | [3][6] |

| CAS Number | 132367-76-1 | [3][4][6] |

| Molecular Formula | C₉H₁₀IN | [3][4][6] |

| Molar Mass | 259.090 g·mol⁻¹ | [3][4][6] |

| Appearance | Powder | [6] |

| Purity | ≥98.0% | [6] |

| Solubility | DMF: 0.3 mg/ml; DMSO: 0.5 mg/ml; Methanol: 1 mg/ml | [6][9] |

| Storage | -20°C | [6][9] |

| Stability | ≥ 2 years (at -20°C) | [6] |

| Canonical SMILES | C1C(CC2=C1C=CC(=C2)I)N | [3] |

| InChI Key | BIHPYCDDPGNWQO-UHFFFAOYSA-N | [3][4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A common approach involves the modification of an indanone or indene precursor, or the cyclization of a substituted phenylpropanoic acid.[5][10] A specific method for synthesizing the enantiomer (S)-5-iodo-2-aminoindan hydrochloride has been described, starting from (S)-Phenylalanine.[11]

General Synthetic Protocol Overview: [3][11]

-

Starting Material Protection: The synthesis often begins with a suitable precursor like (S)-Phenylalanine. The amino group is protected, for example, with a trifluoroacetyl group, to prevent unwanted side reactions during subsequent steps.[11]

-

Iodination: An iodine atom is introduced onto the aromatic ring at the desired position (para- to the eventual cyclopentane ring fusion). This is an electrophilic aromatic substitution reaction, which can be accomplished using reagents such as iodine (I₂) and potassium iodate (KIO₄) in the presence of sulfuric acid and acetic acid.[3][11]

-

Cyclization: The protected and iodinated intermediate undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring system.[10][11]

-

Reduction and Amination: The ketone group of the indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[11] This intermediate alcohol is then further reduced to the indane scaffold using a reagent system such as triethylsilane and boron trifluoride etherate (BF₃·Et₂O).[11] If starting from an indanone without the amino group already present, this stage would involve reductive amination steps to introduce the amine at the 2-position.

-

Deprotection and Salt Formation: The protecting group (e.g., trifluoroacetyl) is removed from the amino group, typically under basic conditions (e.g., K₂CO₃ solution).[11] The final product, this compound, can then be isolated as a free base or converted to a salt, such as the hydrochloride salt, by treatment with an acid (e.g., saturated HCl in ether) to improve stability and handling.[11]

Pharmacology and Mechanism of Action

Additionally, 5-IAI exhibits affinity for several serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸, as well as α₂-adrenergic receptors.[4][8]

Figure 1: Mechanism of action for this compound (5-IAI).

Safety and Toxicology

References

- 1. omicsonline.org [omicsonline.org]

- 2. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]

- 4. 5-IAI - Wikipedia [en.wikipedia.org]

- 5. Details for Aminoindanes [unodc.org]

- 6. chemicalroute.com [chemicalroute.com]

- 7. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Indane - Wikipedia [en.wikipedia.org]

- 11. Synthesis of (S)-5-iodo-2-aminoindan.HCI -YAKHAK HOEJI | Korea Science [koreascience.kr]

An In-Depth Technical Guide to the Solubility and Stability of 5-Iodo-2-aminoindane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a research chemical of the aminoindane class, structurally related to amphetamine and its analogues.[1][2] As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its handling, formulation, and interpretation in preclinical studies. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound hydrochloride. Due to the limited availability of public data for this specific compound, this guide also furnishes detailed, best-practice experimental protocols for determining its solubility and stability profiles in a research or drug development setting. These protocols are based on established methodologies such as the shake-flask method for solubility and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound hydrochloride is a derivative of 2-aminoindane and is recognized as a serotonin-norepinephrine-dopamine releasing agent.[1] Its rigid structure makes it a valuable tool in structure-activity relationship studies.[3] Understanding the solubility and stability of this compound is fundamental for ensuring accurate and reproducible results in pharmacological and toxicological research. Poor solubility can affect bioavailability and dose-response relationships, while instability can lead to the formation of degradation products with potentially different biological activities and toxicities. This guide serves as a core technical resource, consolidating available data and providing actionable protocols for its comprehensive physicochemical characterization.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-iodo-2,3-dihydro-1H-inden-2-amine hydrochloride | [4] |

| Synonyms | 5-IAI HCl, 5-iodo-2-aminoindan HCl | [4] |

| CAS Number | 446879-25-0 | [5] |

| Molecular Formula | C₉H₁₀IN · HCl | [6] |

| Molecular Weight | 295.55 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound hydrochloride is sparse in publicly available literature. The following table summarizes the known data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Dimethylformamide (DMF) | Not Specified | ~0.3 | Not Specified | [6] |

| Dimethyl sulfoxide (DMSO) | Not Specified | ~0.5 | Not Specified | [6] |

| Methanol | Not Specified | ~1.0 | Not Specified | [6] |

| Water | Not Specified | Data not available | - | - |

| Phosphate Buffer (pH 7.4) | Not Specified | Data not available | - | - |

| Ethanol | Not Specified | Data not available | - | - |

Experimental Protocol: Determination of Aqueous and Non-Aqueous Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at controlled temperatures.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.9% saline, ethanol, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments for each solvent and temperature condition.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify the resulting degradation products.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Purified water

-

Photostability chamber with controlled light (UV and visible) and temperature exposure

-

Oven for thermal stress studies

-

HPLC system with PDA and Mass Spectrometry (MS) detectors

-

NMR spectrometer for structural elucidation of major degradants

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Store under the same conditions as acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC-PDA-MS method. The method should be capable of separating the parent compound from all degradation products.

-

Characterize the major degradation products using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound hydrochloride under each stress condition.

-

Identify and propose structures for the major degradation products based on their mass spectral and NMR data.

-

Propose potential degradation pathways.

Caption: Workflow for forced degradation studies of this compound HCl.

Mechanism of Action and Potential Signaling Pathways

This compound acts as a releasing agent for serotonin, norepinephrine, and dopamine by interacting with their respective transporters (SERT, NET, and DAT).[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is responsible for its psychoactive effects.

Caption: Mechanism of action of this compound HCl on monoamine transporters.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound hydrochloride and provides detailed experimental protocols for its comprehensive characterization. While existing data is limited, the provided methodologies offer a robust framework for researchers and drug development professionals to generate the necessary data to support their studies. A thorough understanding of these physicochemical properties is essential for the reliable use of this compound in a scientific setting and for any future development efforts. It is recommended that researchers generate specific solubility and stability data for their batches of this compound hydrochloride using the protocols outlined in this guide to ensure the accuracy and validity of their experimental results.

References

- 1. 5-IAI - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]

- 4. swgdrug.org [swgdrug.org]

- 5. 446879-25-0 CAS Manufactory [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Early Studies on 5-Iodo-2-aminoindan (5-IAI) and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-aminoindan (5-IAI) is a rigid analogue of the neurotoxic amphetamine, p-iodoamphetamine (PIA). It belongs to the 2-aminoindan class of compounds, which are structurally related to amphetamines and have been investigated for their psychoactive and potential therapeutic effects. Early research on 5-IAI and its analogues, primarily conducted in the 1990s, aimed to explore their pharmacological profile, particularly their interactions with monoamine transporters, and to assess their potential for neurotoxicity. This technical guide provides an in-depth overview of these early studies, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Data

The primary mechanism of action of 5-IAI and its analogues is their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as inhibitors of monoamine reuptake and/or as releasing agents.

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 5-IAI and its analogues for DAT, NET, and SERT. Lower Ki values indicate higher binding affinity.

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference(s) |

| 5-IAI | 992 or 2,300 | 311 or 760 | 241 or 2,500 | |

| MDAI | 1,334 | 117 | 114 | [1] |

| 2-AI | 439 | 86 | >10,000 | [1] |

| MEAI | 2,646 | 861 | 134 | |

| MMAI | >10,000 | 3,101 | 31 | [1] |

Monoamine Release

The ability of these compounds to induce the release of monoamines is a key aspect of their pharmacological profile. The following table presents the half-maximal effective concentrations (EC50, nM) for dopamine, norepinephrine, and serotonin release. Lower EC50 values indicate greater potency as a releasing agent.

Note: Specific EC50 values for monoamine release by 5-IAI have not been reported in the reviewed literature. However, its relative potency for monoamine release is described as serotonin > dopamine > norepinephrine.

| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) | Reference(s) |

| 5-IAI | Not Reported | Not Reported | Not Reported | |

| MDAI | 1,334 | 117 | 114 | [1] |

| 2-AI | 439 | 86 | >10,000 | [1] |

| MEAI | 2,646 | 861 | 134 | |

| MMAI | >10,000 | 3,101 | 31 | [1] |

Key Experimental Protocols

This section details the methodologies employed in the early studies to characterize 5-IAI and its analogues.

Synthesis of 5-Iodo-2-aminoindan (5-IAI)

The synthesis of 5-IAI can be achieved through a multi-step process, with a common route starting from 2-aminoindan. The following is a representative synthetic scheme.

A generalized synthetic pathway for 5-IAI.

A specific procedure for the synthesis of the (S)-enantiomer of 5-IAI hydrochloride has been described starting from (S)-phenylalanine. This involves protection of the amino group, direct iodination, Friedel-Crafts cyclization, reduction of the resulting indanone, and final deprotection.

In Vitro Monoamine Transporter Binding Assay

These assays are performed to determine the affinity of the compounds for the monoamine transporters.

Workflow for monoamine transporter binding assays.

Detailed Steps:

-

Synaptosome Preparation: Rat brain regions (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate buffer.

-

Incubation: The synaptosomal preparation is incubated with a specific radiolabeled ligand for the transporter of interest and a range of concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

These assays measure the ability of a compound to induce the release of monoamines from presynaptic terminals.

Workflow for monoamine release assays.

Detailed Steps:

-

Synaptosome Preparation and Pre-loading: Synaptosomes are prepared as described above and then incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.

-

Superfusion: The pre-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: After a baseline period, the superfusion buffer is switched to one containing the test compound at various concentrations.

-

Fraction Collection: The superfusate is collected in fractions at regular intervals.

-

Quantification and Analysis: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The release of the radiolabeled monoamine is expressed as a percentage of the total radioactivity in the synaptosomes at the beginning of the stimulation period. Dose-response curves are then constructed to determine the EC50 value for release.

In Vivo Neurotoxicity Assessment

The neurotoxic potential of 5-IAI was a key focus of early research, particularly in comparison to its non-rigid analogue, PIA.

Experimental Design (based on Nichols et al., 1991): [2]

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: A single high dose of 5-IAI (40 mg/kg) or PIA (40 mg/kg) was administered.

-

Sacrifice: Animals were sacrificed one week after drug administration.

-

Neurochemical Analysis: Brain regions (e.g., cortex and hippocampus) were dissected and analyzed for levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using high-performance liquid chromatography with electrochemical detection (HPLC-EC). The density of serotonin uptake sites was also assessed.

Key Findings: [2]

-

PIA (40 mg/kg) produced significant reductions in 5-HT and 5-HIAA levels in both the cortex and hippocampus, indicative of serotonergic neurotoxicity.

-

5-IAI (40 mg/kg) did not cause significant deficits in serotonin markers, with only a slight, though statistically significant, decrease in hippocampal 5-HT levels.

Signaling Pathways and Logical Relationships

The pharmacological effects of 5-IAI and its analogues are primarily mediated through their interaction with monoamine transporters, leading to alterations in synaptic neurotransmitter levels.

Simplified signaling pathway for 5-IAI.

Conclusion

Early studies on 5-IAI and its analogues established them as compounds that primarily interact with monoamine transporters. 5-IAI itself demonstrates a preference for the serotonin and norepinephrine transporters. A key finding from this initial research was the apparent lack of significant serotonergic neurotoxicity of 5-IAI compared to its non-rigid counterpart, PIA, at high doses. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the initial characterization of this class of compounds for researchers and drug development professionals. Further research would be necessary to fully elucidate the monoamine releasing properties of 5-IAI and to conduct a more comprehensive toxicological evaluation.

References

5-Iodo-2-aminoindane as a rigid analogue of p-iodoamphetamine

An In-depth Technical Guide to 5-Iodo-2-aminoindane (5-IAI) as a Rigid Analogue of p-Iodoamphetamine (PIA)

Introduction

This compound (5-IAI) is a synthetic compound of the 2-aminoindane family, which acts as a monoamine releasing agent.[1] It was developed in the 1990s by a team at Purdue University led by David E. Nichols.[1] 5-IAI is a rigid analogue of para-iodoamphetamine (PIA), a halogenated amphetamine known for its potent effects on the serotonin system and its associated neurotoxicity.[2][3] The core concept behind the design of 5-IAI was to create a molecule with a conformationally restricted structure to investigate the structure-activity relationships (SAR) of PIA.[3][4] By incorporating the flexible ethylamine side chain of amphetamine into a rigid indane ring system, researchers aimed to reduce or eliminate the serotonergic neurotoxicity observed with PIA while retaining its characteristic psychoactive effects.[3][5]

This technical guide provides a comprehensive overview of 5-IAI, focusing on its relationship to PIA. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemistry, pharmacology, experimental protocols, and the critical insights gained from studying this rigid analogue.

Chemical Profile and Synthesis

para-Iodoamphetamine (PIA) , or 4-iodoamphetamine (4-IA), is a phenethylamine and amphetamine derivative.[2] Its synthesis can be achieved through various methods, including the diazotization of p-aminophentermine followed by decomposition of the diazonium salt with potassium iodide.[7]

This compound (5-IAI) synthesis has been described in the scientific literature. One notable method begins with (S)-Phenylalanine, which is first protected with a trifluoroacetyl group. The resulting compound undergoes direct iodination. Subsequently, a Friedel-Crafts reaction induces cyclization, followed by reduction steps to form the indan derivative. The final product is isolated as a hydrochloride salt to improve solubility for pharmacological studies.[4][8]

Pharmacological Profile: A Comparative Analysis

Data Presentation: In Vitro Pharmacology

The following table summarizes the in vitro data for 5-IAI and PIA, comparing their potency as inhibitors of monoamine uptake.

| Compound | Target | Assay Type | Species | Preparation | Potency | Reference |

| p-Iodoamphetamine (PIA) | SERT | [3H]-5-HT Uptake Inhibition | Rat | Brain Cortical Synaptosomes | ~2x potency of PCA | [3] |

| This compound (5-IAI) | SERT | [3H]-5-HT Uptake Inhibition | Rat | Brain Cortical Synaptosomes | ~0.75x potency of PCA | [3] |

| This compound (5-IAI) | DAT | Uptake Inhibition | Rat | Brain Cortical Synaptosomes | Weak Inhibitor | [6] |

| This compound (5-IAI) | NET | Uptake Inhibition | Rat | Brain Cortical Synaptosomes | Weak Inhibitor | [6] |

| p-Iodoamphetamine (PIA) | 5-HT1 Receptor | Radioligand Binding | - | - | Ki = 7,660 nM | [2] |

| p-Iodoamphetamine (PIA) | 5-HT2 Receptor | Radioligand Binding | - | - | Ki = 43,000 nM | [2] |

| This compound (5-IAI) | 5-HT2A Receptor | Radioligand Binding | - | - | Exhibits relevant binding | [9] |

Note: PCA (p-chloroamphetamine) is a potent and well-characterized serotonin releasing agent and neurotoxin often used as a reference compound.

Data Presentation: In Vivo Neurotoxicity

A key objective in the development of 5-IAI was to create a non-neurotoxic analogue of PIA.[3] The table below presents the results of in vivo studies assessing serotonergic deficits following high-dose administration of the compounds.

| Compound | Dose | Species | Brain Region | Marker | % Reduction vs. Control | Reference |

| p-Iodoamphetamine (PIA) | 40 mg/kg | Rat | Cortex | 5-HT | 40% | [3] |

| 5-HIAA | 40% | [3] | ||||

| 5-HT Uptake Sites | 40% | [3] | ||||

| Hippocampus | All 5-HT Markers | Significant Decrease | [3] | |||

| This compound (5-IAI) | 40 mg/kg | Rat | Cortex | 5-HT | No Significant Change | [3] |

| 5-HIAA | ~15% (Not Statistically Significant) | [3] | ||||

| 5-HT Uptake Sites | ~15% (Statistically Significant) | [3] | ||||

| Hippocampus | 5-HT | Slight but Significant Decrease | [3] |

These results confirm that while PIA produces significant serotonergic deficits, its rigid analogue 5-IAI is substantially less neurotoxic.[3] Neither compound was found to affect catecholamine levels.[3]

Behavioral Effects

In animal drug discrimination tests, both 5-IAI and PIA fully substitute for 3,4-methylenedioxymethamphetamine (MDMA), indicating they produce similar subjective entactogenic effects in rodents.[1][2][3] Anecdotal human reports describe the effects of 5-IAI as entactogenic, promoting sociability and trust, but with notably less euphoria and stimulation compared to MDMA.[1] The typical human dosage is reported to be between 100 to 200 mg with a duration of 2 to 4 hours.[1]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This in vitro assay is fundamental for determining a compound's potency at inhibiting the reuptake of neurotransmitters like serotonin.

Methodology:

-

Synaptosome Preparation: Cerebral cortices from rats are dissected and homogenized in a sucrose solution. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at high speed to isolate the synaptosomes (nerve terminals), which are then resuspended in a buffer.

-

Incubation: Aliquots of the synaptosome preparation are pre-incubated with various concentrations of the test compounds (e.g., 5-IAI, PIA) or a vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter, such as [3H]-Serotonin ([3H]-5-HT).

-

Uptake Termination: After a short incubation period (typically a few minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through. The filters are washed immediately with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50 value) is calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Neurotoxicity Assessment

This protocol outlines the general procedure for evaluating the long-term effects of a compound on brain monoamine systems in rodents.

Methodology:

-

Drug Administration: Animals (typically rats) are administered a high dose of the test compound (e.g., 40 mg/kg of 5-IAI or PIA) or a saline vehicle control, often via subcutaneous or intraperitoneal injection.

-

Washout Period: The animals are returned to their housing for a washout period, typically one week, to allow for the clearance of the drug and its acute effects.[3]

-

Tissue Collection: Following the washout period, the animals are euthanized. The brains are rapidly removed, and specific regions of interest, such as the cortex and hippocampus, are dissected on ice.

-

Neurochemical Analysis: The concentrations of monoamines (5-HT, dopamine) and their metabolites (e.g., 5-HIAA) in the tissue samples are quantified. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for this analysis.

-

Receptor Density Analysis: The density of monoamine transporters (e.g., 5-HT uptake sites) can be measured using autoradiography with a specific radioligand.

-

Statistical Analysis: The data from the drug-treated group are compared to the saline control group using appropriate statistical tests to determine if there are significant reductions in neurochemical markers.

The Rigid Analogue Concept and SAR

The study of 5-IAI as a rigid analogue of PIA provides crucial insights into the structural requirements for both pharmacological activity and neurotoxicity.

By constraining the flexible side chain of PIA, 5-IAI adopts a specific conformation that is still recognized by the serotonin transporter, as evidenced by its activity as a serotonin releaser.[3] However, this rigid structure appears to be incompatible with the molecular cascade that leads to serotonergic neurotoxicity. This suggests that a specific conformation, likely one that is less favored in the rigid indane structure, is necessary for the neurotoxic effects of halogenated amphetamines.

The reduced neurotoxicity of 5-IAI demonstrates that the entactogenic, MDMA-like subjective effects can be dissociated from the long-term serotonergic damage, a finding of significant importance for the development of safer therapeutic agents.[3]

Conclusion

References

- 1. 5-IAI - Wikipedia [en.wikipedia.org]

- 2. para-Iodoamphetamine - Wikipedia [en.wikipedia.org]

- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]

- 5. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Synthesis and evaluation of p-iodo-phentermine (IP) as a brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (S)-5-iodo-2-aminoindan.HCI -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-Iodo-2-aminoindane (5-IAI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the pharmacological profile of 5-IAI and similar compounds at monoamine transporters and a key serotonin receptor. The described assays are fundamental for determining the potency and selectivity of 5-IAI, thereby offering insights into its mechanism of action and potential physiological effects.

Data Presentation: In Vitro Pharmacological Profile of 5-Iodo-2-aminoindane

The following tables summarize the in vitro binding affinity (Kᵢ), uptake inhibition (IC₅₀), and monoamine release (EC₅₀) data for 5-IAI at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as its binding affinity for various serotonin and adrenergic receptors.

Table 1: Monoamine Transporter Interaction Profile of 5-IAI

| Parameter | DAT (nM) | NET (nM) | SERT (nM) | Reference(s) |

| Binding Affinity (Kᵢ) | 992 | 311 | 879 | [4] |

| Uptake Inhibition (IC₅₀) | 992 or 2300 | 612 or 760 | 241 or 2500 | [4] |

| Monoamine Release (EC₅₀) | >10,000 | >10,000 | 201 | [5] |

Table 2: Receptor Binding Affinity Profile of 5-IAI

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference(s) |

| Serotonin 5-HT₁ₐ | High Affinity | [3][4] |

| Serotonin 5-HT₂ₐ | High Affinity | [3][4] |

| Serotonin 5-HT₂ₑ | High Affinity | [3][4] |

| Serotonin 5-HT₂C | High Affinity | [3][4] |

| α₂ₐ-Adrenergic | 260 | [6] |

| α₂ₑ-Adrenergic | 480 | [6] |

| α₂C-Adrenergic | 90 | [6] |

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to assess the effects of 5-IAI.

Protocol 1: Radioligand Competition Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of 5-IAI for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the serotonin 2A receptor (5-HT₂ₐ).

Objective: To quantify the affinity of 5-IAI for specific neurochemical targets by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, SERT, or 5-HT₂ₐ receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Membrane Preparation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Radioligands:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

For 5-HT₂ₐ: [³H]Ketanserin or [¹²⁵I]DOI

-

-

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM Mianserin for 5-HT₂ₐ).

-

This compound (5-IAI) stock solution.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Homogenizer.

-

Centrifuge.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the target of interest to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold Membrane Preparation Buffer.

-

Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 20 minutes).

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine in the following order:

-

Assay Buffer.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

-

Increasing concentrations of 5-IAI (e.g., 0.1 nM to 100 µM).

-

For non-specific binding wells, add the appropriate non-specific control compound.

-

Add the prepared cell membranes (typically 50-100 µg of protein per well).

-

-

Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of 5-IAI.

-

Plot the specific binding as a function of the logarithm of the 5-IAI concentration.

-

Determine the IC₅₀ value (the concentration of 5-IAI that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of 5-IAI to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Objective: To determine the functional potency (IC₅₀) of 5-IAI as an inhibitor of DAT, NET, and SERT.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, or SERT.

-

Cell culture medium.

-

96-well cell culture plates.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

This compound (5-IAI) stock solution.

-

Non-specific uptake control (e.g., incubation at 4°C or use of a known potent inhibitor).

-

Lysis buffer (e.g., 1% SDS).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Plating:

-

Seed HEK-293 cells expressing the transporter of interest into 96-well plates and grow to form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with warm Assay Buffer.

-

Pre-incubate the cells with increasing concentrations of 5-IAI or vehicle in Assay Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.

-

-

Cell Lysis and Counting:

-

Lyse the cells in each well with Lysis Buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage inhibition of specific uptake as a function of the logarithm of the 5-IAI concentration.

-

Calculate the IC₅₀ value using non-linear regression.

-

Protocol 3: Calcium Mobilization Assay for 5-HT₂ₐ Receptor Activation

This assay measures the functional activity of 5-IAI as an agonist at the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy of 5-IAI in activating the Gq-coupled 5-HT₂ₐ receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell culture medium.

-

96-well black-walled, clear-bottom cell culture plates.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

This compound (5-IAI) stock solution.

-

A known 5-HT₂ₐ receptor agonist as a positive control (e.g., serotonin).

-

A known 5-HT₂ₐ receptor antagonist as a negative control (e.g., ketanserin).

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed HEK-293 cells expressing the 5-HT₂ₐ receptor into 96-well black-walled, clear-bottom plates and grow overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and optionally Probenecid in Assay Buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

-

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's injector to add increasing concentrations of 5-IAI to the wells.

-

Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of 5-IAI.

-

Normalize the data to the baseline fluorescence.

-

Plot the normalized peak response as a function of the logarithm of the 5-IAI concentration.

-

Calculate the EC₅₀ value (the concentration of 5-IAI that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) using non-linear regression.

-

Disclaimer

These protocols are intended as a guide for research purposes only. It is recommended that individual laboratories optimize the specific conditions for their experimental setup. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

- 1. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for Animal Models in 5-IAI Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Behavioral Effects of 5-IAI in Adolescent Rats

A study investigating the long-term behavioral effects of 5-IAI in adolescent rats (administered 20 mg/kg every 48 hours from postnatal day 35 to 59) revealed significant differences in general activity and cognitive performance when tested in adulthood.

| Behavioral Parameter | Control Group (Saline) | 5-IAI Group (20 mg/kg) | Statistic | p-value |

| General Activity | ||||

| Squares Traversed (Mean ± SD) | - | - | F(1,14) = 4.89 (declined across days) | <0.05 |

| Rearing Behavior (Mean ± SD) | 8.63 ± 7.99 | 17.87 ± 8.28 | F(1,14) = 8.72 | <0.05 |

| Morris Water Maze | ||||

| Escape Latency (Mean ± SD) | 3.11 ± 0.41 s | 3.90 ± 0.68 s | F(1,14) = 4.60 | <0.05 |

Data from Compton et al. (2018).

Table 2: Monoamine Transporter Inhibition by 5-IAI

| Transporter | 5-IAI Inhibition |

| Serotonin Transporter (SERT) | Preferential Inhibition |

| Norepinephrine Transporter (NET) | Inhibition |

| Dopamine Transporter (DAT) | Effects Observed |

Experimental Protocols

Locomotor Activity

Objective: To assess the effects of 5-IAI on spontaneous motor activity. This can indicate stimulant or depressant properties of the compound.

Materials:

-

Open field apparatus (e.g., a square arena with infrared beams or video tracking software)

-

5-IAI hydrochloride

-

Vehicle (e.g., sterile 0.9% saline)

-

Syringes and needles for administration

-

Animal scale

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, handle each animal and place it in the open field apparatus for a 30-minute habituation session.

-

Drug Preparation: Dissolve 5-IAI hydrochloride in sterile saline to the desired concentrations. Ensure the solution is clear and at room temperature before administration.

-

Administration: Weigh each animal to determine the correct injection volume. Administer 5-IAI or vehicle via the desired route (e.g., intraperitoneal - IP).

-

Testing: Immediately after injection, place the animal in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of 5-IAI with the vehicle control group.

Conditioned Place Preference (CPP)